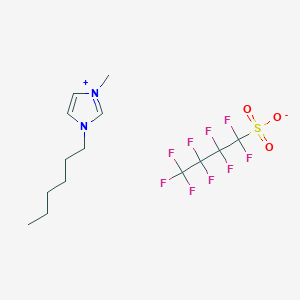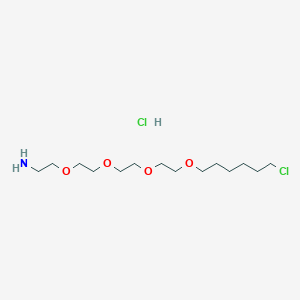
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate
Overview
Description
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate is an ionic liquid with the chemical formula C14H19F9N2O3S and a molecular weight of 466.36 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its environmentally friendly nature .
Preparation Methods
The synthesis of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium perfluorobutanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid with high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and consistent product quality .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazolium salts and various organic compounds .
Scientific Research Applications
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The perfluorobutanesulfonate anion can form strong hydrogen bonds with polar functional groups, while the imidazolium cation can interact with aromatic and non-polar regions of molecules . These interactions facilitate the dissolution and stabilization of various substances, making it an effective solvent and catalyst in various chemical and biological processes .
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium tetrafluoroborate: This compound has similar properties but differs in the anion, which affects its solubility and reactivity.
1-Butyl-3-methylimidazolium hexafluorophosphate: This ionic liquid has a shorter alkyl chain, which influences its viscosity and melting point.
1-Decyl-3-methylimidazolium chloride: The longer alkyl chain in this compound results in higher viscosity and lower ionic conductivity compared to this compound.
The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and excellent solubility, making it a versatile and valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4HF9O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h8-10H,3-7H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODHBHDZBHMEGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)








![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)




